
C23H34Cl2N2O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C23H34Cl2N2O5 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves multiple steps. The primary synthetic route includes the reaction of piperazine with phenoxyacetaldehyde under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The final product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Phenoxy-3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol dihydrochloride
- 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) .
Uniqueness
The uniqueness of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C23H34Cl2N2O5 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]chromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C23H32N2O5.2ClH/c1-13-15-7-8-18(26)17(20(15)30-21(28)16(13)9-19(27)29-6)12-24-14-10-22(2,3)25-23(4,5)11-14;;/h7-8,14,24-26H,9-12H2,1-6H3;2*1H |
InChIキー |
NIMWGWFHEOBLSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CC(NC(C3)(C)C)(C)C)O)CC(=O)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
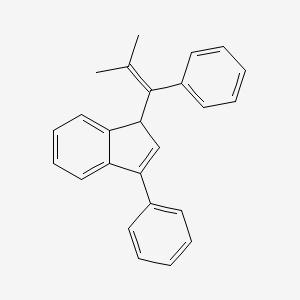
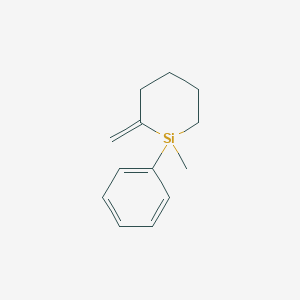
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
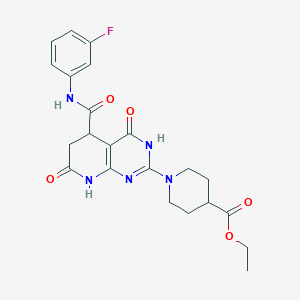
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
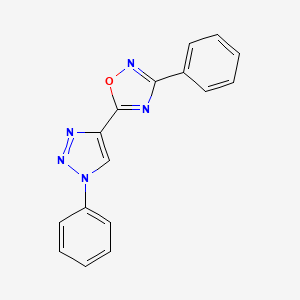
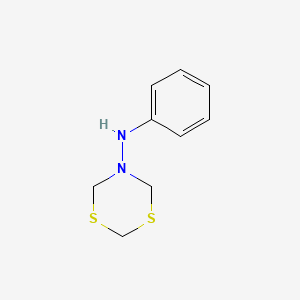
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)

